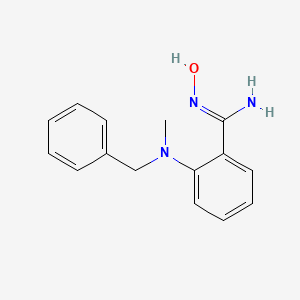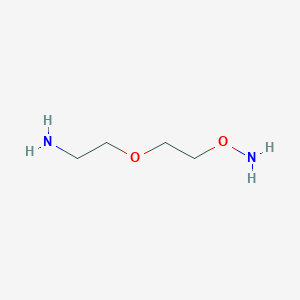
Aminooxy-PEG1-amine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxy-PEG1-amine HCl salt is a chemical reagent that contains an aminooxy group and a primary amine. The compound is known for its high reactivity, particularly with aldehydes and ketones, forming stable oxime bonds. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media, making it a valuable tool in bioconjugation and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG1-amine HCl salt is synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a primary amine onto a PEG backbone. The aminooxy group is typically introduced via a reaction with hydroxylamine derivatives, while the primary amine is incorporated through amination reactions. The final product is often purified through crystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable bonds between the aminooxy group and the PEG backbone. The product is then converted to its hydrochloride salt form to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG1-amine HCl salt undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: In the presence of reducing agents, the oxime bond can be reduced to form hydroxylamine linkages.
Substitution: The primary amine can participate in nucleophilic substitution reactions with activated esters and carboxylic acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Coupling agents like EDC and NHS (N-hydroxysuccinimide) are frequently employed
Major Products Formed
Scientific Research Applications
Aminooxy-PEG1-amine HCl salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems and the development of diagnostic tools.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Aminooxy-PEG1-amine HCl salt involves the formation of stable oxime bonds through the reaction of its aminooxy group with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The primary amine group allows for further chemical modifications, enabling the compound to serve as a versatile linker in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Aminooxy-PEG2-amine
- Aminooxy-PEG3-amine
- Aminooxy-PEG4-amine
Uniqueness
Aminooxy-PEG1-amine HCl salt is unique due to its shorter PEG spacer, which provides distinct solubility and reactivity characteristics compared to its longer-chain counterparts. This makes it particularly useful in applications where a shorter linker is advantageous, such as in the synthesis of small-molecule conjugates and in situations requiring minimal steric hindrance .
Properties
Molecular Formula |
C4H12N2O2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
O-[2-(2-aminoethoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2 |
InChI Key |
WQXKDXQERMISJX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCON)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)
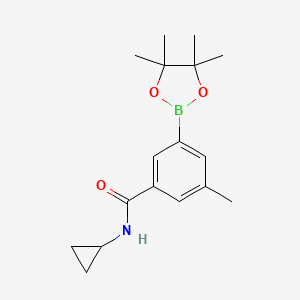
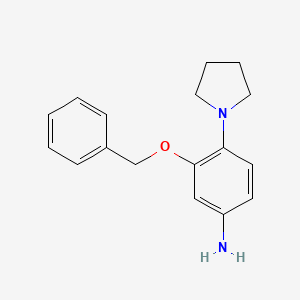
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
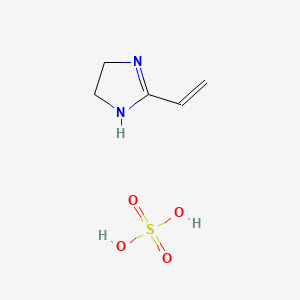
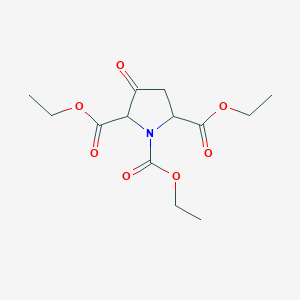



![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
